

Application Note: Laboratory Preparation of Anhydrous Barium Bromide

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Compound of Interest

Compound Name: Barium bromide

Cat. No.: B227244

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Abstract

This document provides a comprehensive protocol for the laboratory synthesis of anhydrous **barium bromide** (BaBr_2). **Barium bromide** is a white crystalline solid that serves as a precursor in various chemical syntheses, including the preparation of other bromides and in photography.[1][2] The anhydrous form is particularly useful in non-aqueous reactions. This protocol details the synthesis from barium carbonate and hydrobromic acid, followed by the dehydration of the resulting **barium bromide** dihydrate. All procedures emphasize safety and best practices for handling the toxic barium compounds involved.

Physicochemical Properties of Barium Bromide

Anhydrous **barium bromide** is a white, crystalline solid.[3] It is hygroscopic and highly soluble in water.[2][3] Like other water-soluble barium salts, it is toxic.[1][4]

Table 1: Properties of Anhydrous **Barium Bromide**

Property	Value	Reference
Chemical Formula	BaBr ₂	[2][3][4]
Molar Mass	297.14 g/mol	[1][2][3]
Appearance	White crystalline solid	[1][3][5]
Density	4.78 g/cm ³	[1][2][3][4][5]
Melting Point	857 °C (1575 °F)	[1][2][3][4][5]
Boiling Point	1835 °C (3335 °F)	[2][3][4]
Solubility in Water	92.2 g/100 mL at 0 °C	[2][4]
Crystal Structure	Orthorhombic	[1][2][4]

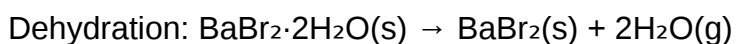
| CAS Number | 10553-31-8 [2][4] |

Principle of Reaction

The synthesis involves two main stages. First, barium carbonate, a solid, is neutralized with aqueous hydrobromic acid to produce a solution of **barium bromide**. [1][2][3] This reaction generates carbon dioxide gas and water as byproducts.



The resulting product from the aqueous solution is the dihydrate form, BaBr₂·2H₂O. [2][4][7] The second stage involves the thermal dehydration of this dihydrate to yield the anhydrous salt. [1][2][4]



Experimental Protocol

3.1. Safety Precautions

- Toxicity: All water-soluble barium compounds, including **barium bromide**, are highly toxic if ingested or inhaled. [3] Handle with extreme care.

- Corrosives: Hydrobromic acid is corrosive and can cause severe burns.
- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and nitrile gloves.
- Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of toxic dust or acid fumes.

3.2. Materials and Reagents

- Barium Carbonate (BaCO_3), reagent grade
- Hydrobromic Acid (HBr), 48% aqueous solution
- Distilled or deionized water

3.3. Equipment

- Glass beaker (500 mL)
- Magnetic stirrer and stir bar
- Glass stirring rod
- pH indicator strips
- Buchner funnel and filter flask
- Filter paper (e.g., Whatman No. 1)
- Evaporating dish
- Heating mantle or hot plate
- Drying oven or furnace capable of maintaining 120 °C
- Desiccator

3.4. Step-by-Step Procedure

Part A: Synthesis of **Barium Bromide** Dihydrate

- **Reaction Setup:** Place a magnetic stir bar in a 500 mL beaker and add 19.73 g (0.1 mol) of barium carbonate. Add approximately 50 mL of distilled water to create a slurry. Place the beaker on a magnetic stirrer in a fume hood.
- **Acid Addition:** Slowly and carefully add 48% hydrobromic acid to the stirring slurry in small increments. Vigorous effervescence (release of CO₂ gas) will occur.^[3] Control the rate of addition to prevent the reaction from foaming over.
- **Neutralization:** Continue adding HBr until all the solid barium carbonate has dissolved and the effervescence ceases.
- **pH Check:** Use a pH strip to check the solution's pH. The solution should be near-neutral (pH ~6-7). If it is still basic, add a few more drops of HBr.
- **Filtration:** Filter the resulting **barium bromide** solution through a Buchner funnel to remove any unreacted starting material or insoluble impurities.
- **Crystallization:** Transfer the clear filtrate to an evaporating dish and gently heat it on a hot plate or with a heating mantle to reduce the volume of water and concentrate the solution. Heat until crystals begin to form on the surface.
- **Cooling:** Remove the dish from the heat and allow it to cool slowly to room temperature. Finish the crystallization by placing it in an ice bath for 30 minutes.
- **Collection:** Collect the white crystals of **barium bromide** dihydrate (BaBr₂·2H₂O) by vacuum filtration.

Part B: Dehydration to Anhydrous **Barium Bromide**

- **Drying:** Place the collected crystals of BaBr₂·2H₂O in a clean, dry evaporating dish.
- **Heating:** Heat the sample in a drying oven or furnace at 120 °C.^{[1][2][4]} Maintain this temperature for at least 4 hours to ensure all water of hydration is removed.

- **Cooling and Storage:** After dehydration, transfer the hot evaporating dish containing the anhydrous BaBr_2 to a desiccator to cool to room temperature. This prevents the reabsorption of moisture from the air.[3] Store the final product in a tightly sealed container in a desiccator.

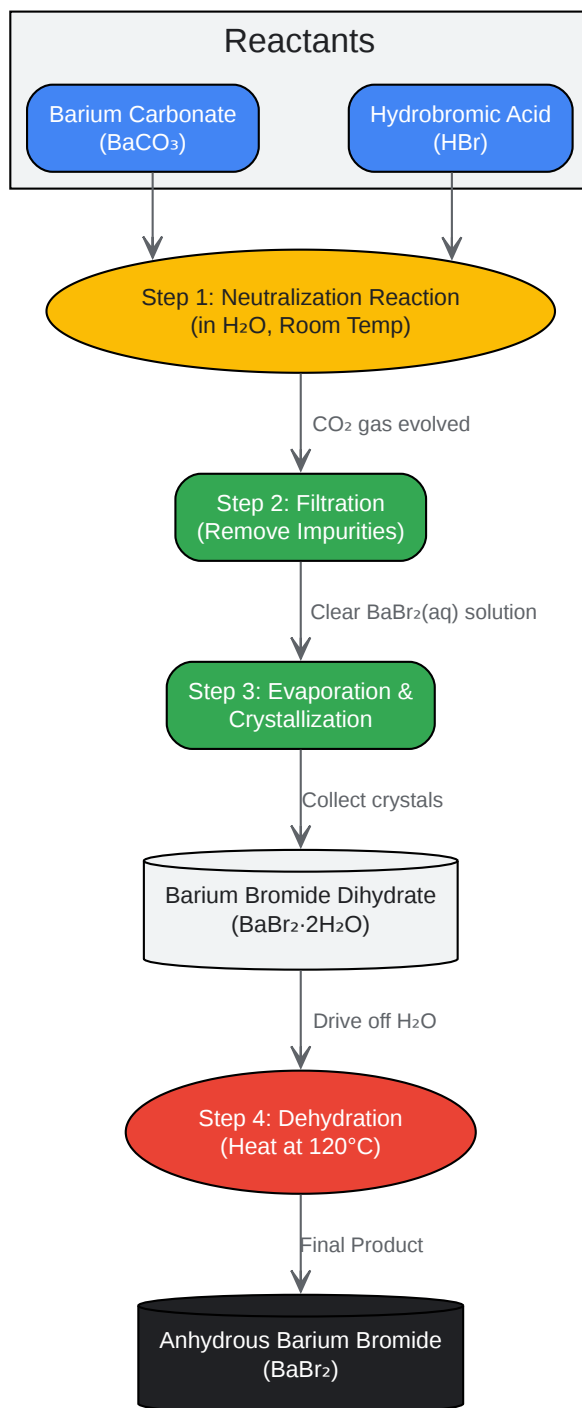
Quantitative Data Summary

Table 2: Stoichiometric and Experimental Parameters

Parameter	Reactant: BaCO_3	Reactant: HBr (48%)	Product: $\text{BaBr}_2 \cdot 2\text{H}_2\text{O}$	Final Product: BaBr_2
Molar Mass (g/mol)	197.34	80.91	333.17	297.14
Example Moles (mol)	0.10	~0.20	0.10	0.10
Example Mass (g)	19.73	~33.7 (of pure HBr)	33.32 (Theoretical Yield)	29.71 (Theoretical Yield)
Reaction Temperature	Room Temperature	Room Temperature	N/A	N/A

| Dehydration Temp. | N/A | N/A | 120 °C | N/A |

Experimental Workflow Diagram



Workflow for Anhydrous Barium Bromide Synthesis

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